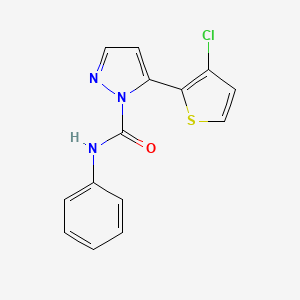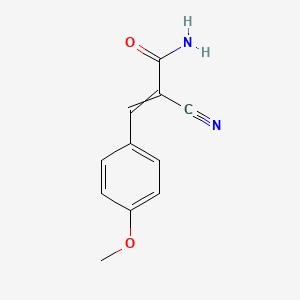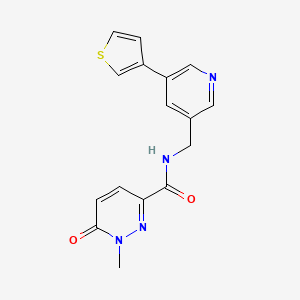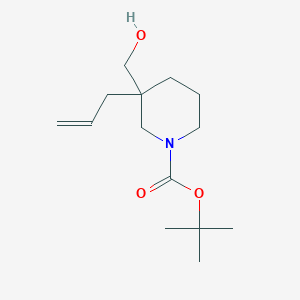![molecular formula C11H17F2NO2 B2964800 tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate CAS No. 2306265-58-5](/img/structure/B2964800.png)
tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, fluorination, and carbamate formation. Detailed synthetic pathways can be found in relevant literature .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, hydrolysis, and cyclizations. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Bicyclo[1.1.1]pentane as a Bioisostere
Bicyclo[1.1.1]pentane (BCP) derivatives, including those with tert-butyl and difluoromethyl substituents, are recognized for their utility as bioisosteres in medicinal chemistry. The unique structural features of BCP, such as its compactness and three-dimensional shape, make it an attractive replacement for phenyl rings, alkynes, and other common groups in drug molecules. This substitution can lead to drugs with improved physicochemical properties, such as increased metabolic stability and enhanced permeability (Wong et al., 2019), (Ma et al., 2019).
Synthetic Methods and Functionalization
Research has focused on developing synthetic methods for BCP derivatives, including tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate. For instance, techniques for the enantioenriched synthesis of α-chiral BCPs through diastereoselective asymmetric enolate functionalization have been reported, which are crucial for creating molecules with specific stereochemistry required for biological activity (Wong et al., 2019). Additionally, methods for direct aminoalkylation of [1.1.1]propellane, leading to the formation of 3-alkylbicyclo[1.1.1]pentan-1-amines, have been developed. These methods offer efficient pathways for incorporating pharmacologically relevant amines onto the BCP scaffold, demonstrating the versatility of BCP derivatives in drug synthesis (Hughes et al., 2019).
Application in Drug Discovery and Development
The application of tert-butyl and BCP derivatives extends into drug discovery and development, where they are used to improve the drug-like properties of therapeutic candidates. For example, the incorporation of BCP structures has been shown to enhance the solubility, stability, and bioavailability of drugs. The synthesis of BCP analogues of existing pharmaceuticals provides a strategy for the development of new therapeutics with potentially improved efficacy and reduced toxicity (Kanazawa et al., 2017).
properties
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-11-4-10(5-11,6-11)7(12)13/h7H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZMRHBMQBVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)
![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)


![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)
![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)



![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
